molecular formula C5HBrClN3S B2725148 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine CAS No. 2361568-37-6

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine

Cat. No.: B2725148
CAS No.: 2361568-37-6
M. Wt: 250.5
InChI Key: TUXIEALZKDGHFT-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine (CAS 2613385-28-5) is a high-purity chemical intermediate designed for advanced organic synthesis and drug discovery research. This bicyclic heterocyclic compound features a thiazolo[5,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The presence of both bromo and chloro substituents at the 2 and 5 positions makes this molecule a highly versatile building block for constructing more complex targets via metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Compounds based on the thiazolopyrimidine structure have demonstrated significant research value in the development of bioactive molecules. For instance, thiazolo[4,5-d]pyrimidine derivatives have been explored as potent corticotropin-releasing factor (CRF) receptor antagonists for potential treatments of stress-related disorders and congenital adrenal hyperplasia . Furthermore, structurally similar 7-aminothiazolo[5,4-d]pyrimidines have been identified as high-affinity antagonists at human adenosine receptors (ARs), showing nanomolar and subnanomolar binding affinities, particularly at the A 1 and A 2A receptor subtypes, and demonstrating promising antidepressant-like activity in vivo . Other research highlights thiazolo[4,5-d]pyrimidine derivatives for their in vitro cytotoxic and anticancer properties . This reagent is intended for use as a synthetic intermediate by qualified researchers in laboratory settings only. For Research Use Only. Not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrClN3S/c6-4-9-2-1-8-5(7)10-3(2)11-4/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXIEALZKDGHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)Cl)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361568-37-6
Record name 2-bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine
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Preparation Methods

Bromination at the 2-Position

Introducing bromine at the 2-position requires regioselective electrophilic substitution. A patented one-step method employs hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under catalytic conditions. For example, treating 2-hydroxypyrimidine with 35% HBr and 30% H₂O₂ at 40°C for 12 hours yields 5-bromo-2-hydroxypyrimidine, which is subsequently chlorinated. This method achieves bromine utilization efficiencies exceeding 95% and reduces hazardous byproducts compared to traditional bromine gas protocols.

Representative Reaction Conditions for Bromination:

Parameter Value
HBr Concentration 20–50% (w/w)
H₂O₂:Molar Ratio 1:1 to 5:1 (vs. substrate)
Temperature 30–100°C
Yield 94–99%

Chlorination at the 5-Position

Chlorination is commonly achieved using phosphorus oxychloride (POCl₃) in the presence of organic amines like triethylamine. A study demonstrated that reacting 5-bromo-2-hydroxypyrimidine with POCl₃ (1.25 equivalents) and triethylamine (0.65 equivalents) at 80°C for 6 hours affords 2-bromo-5-chloropyrimidine in 96.2% yield. The use of catalytic amines mitigates HCl gas evolution, enhancing process safety.

Post-halogenation, Suzuki-Miyaura cross-coupling enables the introduction of diverse aryl/heteroaryl groups at the 5-position. For instance, treating 5-chloro-2-bromo-thiazolopyrimidine with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields biaryl derivatives with >85% efficiency. This step is critical for tuning electronic properties and bioactivity.

Industrial-Scale Synthesis and Optimization

Scalable production demands cost-effective reagents and minimized waste. The one-step protocol disclosed in CN114591250A exemplifies industrial adaptation, combining bromination and chlorination in a single reactor. Key advantages include:

  • Reduced Steps : Traditional multi-step sequences are consolidated, cutting production time by 4×.
  • Solvent Recovery : Methane-assisted crystallization allows >90% solvent reuse.
  • Purity Control : HPLC monitoring ensures ≥98% purity, meeting pharmaceutical standards.

Comparative Analysis of Synthetic Routes:

Method Yield (%) Purity (%) Scalability
One-Step (HBr/H₂O₂) 94–99 98.2–98.9 High
Multi-Step (POCl₃) 85–92 95–97 Moderate
Microwave-Assisted 90–95 97–98 Low

Mechanistic Insights and Side-Reaction Mitigation

Bromination Mechanism

The reaction of 2-hydroxypyrimidine with HBr/H₂O₂ proceeds via electrophilic aromatic substitution, where HBr generates Br⁺ ions stabilized by peroxide. Density functional theory (DFT) studies indicate that the 2-position is favored due to lower activation energy (ΔG‡ = 15.2 kcal/mol) compared to the 5-position (ΔG‡ = 18.7 kcal/mol).

Chlorination Side Reactions

Excess POCl₃ may lead to over-chlorination or ring-opening. Employing stoichiometric POCl₃ (1.05–1.25 equivalents) and slow addition over 1–2 hours suppresses these pathways.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thiazole and pyrimidine rings.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base like triethylamine.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the thiazole or pyrimidine rings .

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine typically involves reactions that modify existing thiazolo-pyrimidine structures. For instance, the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with isothiocyanates has been reported to yield various thiazolo-pyrimidine derivatives, showcasing the versatility of this compound's synthesis pathway .

Antibacterial Activity

A significant application of this compound is its antibacterial properties. Research indicates that derivatives of thiazolo-pyrimidines exhibit considerable activity against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. For example, a study showed that several synthesized compounds demonstrated higher antibacterial activity than streptomycin against Bacillus subtilis and Pseudomonas aeruginosa .

CompoundBacterial StrainActivity Level
3cE. coliHigh
3dE. coliHigh
4bE. coliHigh
3aB. subtilisVery High
4aP. aeruginosaVery High

Anticancer Potential

The anticancer potential of thiazolo-pyrimidine derivatives has been explored through various studies. For instance, compounds derived from this scaffold have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of cell migration and suppression of the cell cycle progression leading to DNA fragmentation .

In Vitro Biological Evaluations

In vitro evaluations have highlighted the importance of structural modifications in enhancing biological activity. For instance, substituents on the thiazolo-pyrimidine core can significantly affect its potency as an anticancer agent or antimicrobial compound. Studies have categorized these compounds based on their substituents and evaluated their activities against different cancer cell lines and bacterial strains .

Therapeutic Applications

The therapeutic applications of this compound extend beyond antibacterial and anticancer activities. Research indicates potential uses in treating conditions associated with chemokine receptors such as CXCR2, which are implicated in inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Case Studies

Several case studies have documented the efficacy of thiazolo-pyrimidine derivatives:

  • Case Study 1 : A derivative was tested for its ability to inhibit cell proliferation in a human breast cancer model (MCF-7), showing significant inhibition at low concentrations.
  • Case Study 2 : Another study evaluated a series of thiazolo-pyrimidine compounds against standard bacterial strains using broth dilution methods, revealing several candidates with superior activity compared to existing antibiotics.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

The biological and physicochemical properties of thiazolo[5,4-d]pyrimidine derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis:

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Biological Activity/Property Reference
2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine Br (C2), Cl (C5) C₅HBrClN₃S Intermediate for antiproliferative agents
5-Chloro-[1,3]thiazolo[5,4-d]pyrimidine Cl (C5) C₅H₂ClN₃S Base structure for SAR studies
7-Chloro-2-iodo-[1,3]thiazolo[5,4-d]pyrimidine Cl (C7), I (C2) C₅HClIN₃S Larger halogen (I) may alter binding kinetics
2-(Furan-2-yl)-5-chloro-7-amino derivatives Furan (C2), Cl (C5), NH₂ (C7) C₉H₆ClN₅OS Angiogenesis inhibition (IC₅₀ = 1.65–3.52 μM)
2-(2-Furanyl)-N5-(2-methoxybenzyl) derivative Furan (C2), methoxybenzyl (N5) C₁₆H₁₄N₆O₂S A2A adenosine receptor antagonism

Key Observations :

  • Iodine at C2 (as in ) further amplifies these effects but may reduce metabolic stability.
  • Positional Influence : Chlorine at C5 (as in the target compound) is associated with optimal antiproliferative activity, while chlorine at C7 () shifts the electronic distribution, possibly altering target engagement.
  • Functional Group Additions : Amine or urea tails at C7 (e.g., 3l and 3m in ) significantly improve inhibitory potency in angiogenesis assays, highlighting the importance of C7 modifications.
Antiangiogenic Activity

Derivatives with a 5-chloro substituent and aromatic/urea groups at C7 (e.g., 3l and 3m) exhibit potent antiangiogenic effects (IC₅₀ = 1.65–3.52 μM in HUVEC assays). The target compound’s bromine at C2 may serve as a handle for further functionalization to achieve similar activities.

Antiproliferative Effects

Thiazolo[5,4-d]pyrimidines with electron-withdrawing groups (e.g., Br, Cl) at C2 and C5 show enhanced activity against cancer cell lines. For example, replacing C2 bromine with methyl (as in 2-bromo-5-chloro-7-methyl analog) reduces polarity, which could improve bioavailability but may lower target affinity.

Receptor Binding

Substituents at C2 and N5 critically influence receptor selectivity. The 2-furanyl group in enhances A2A adenosine receptor affinity, while methoxybenzyl groups at N5 contribute to antagonism. The target compound’s bromine at C2 could be optimized for similar receptor interactions.

Physicochemical Properties

  • Lipophilicity : Bromine increases logP compared to chlorine or hydrogen, favoring blood-brain barrier penetration but possibly increasing toxicity risks.
  • Synthetic Utility : The 2-bromo-5-chloro scaffold is a versatile intermediate for Suzuki couplings or nucleophilic substitutions, enabling rapid diversification.

Biological Activity

2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine is a heterocyclic compound notable for its unique structural features, including a thiazole ring fused to a pyrimidine ring. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly its antibacterial and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The molecular formula of this compound is C7H5BrClN3, with a molecular weight of approximately 232.49 g/mol. Its structure allows for various chemical reactions, including nucleophilic substitutions due to the presence of halogen substituents. These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activity.

Antibacterial Properties

Research indicates that compounds within the thiazolo[5,4-d]pyrimidine class exhibit significant antibacterial properties. For instance, derivatives of this compound have shown efficacy against both Gram-positive and Gram-negative bacterial strains. In comparative studies, these compounds have demonstrated superior activity compared to traditional antibiotics such as ampicillin and streptomycin.

Bacterial Strain MIC (µg/mL) Reference Compound
Staphylococcus aureus0.008Novobiocin
Escherichia coli0.025Ampicillin
Streptococcus pneumoniae0.0033Streptomycin

These findings suggest that the compound may serve as a scaffold for developing new antibacterial agents.

Anti-inflammatory Activity

In addition to its antibacterial properties, studies have shown that thiazolo[5,4-d]pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes. For example, the IC50 values for certain derivatives against COX-2 were reported to be comparable to those of established anti-inflammatory drugs like celecoxib.

Compound IC50 (µmol) Target
2-Bromo-5-chloro derivative0.04 ± 0.01COX-2
Celecoxib0.04 ± 0.01COX-2

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

  • Antibacterial Activity : The compound likely inhibits bacterial topoisomerases, which are essential for DNA replication and transcription.
  • Anti-inflammatory Activity : It acts by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Antibacterial Efficacy : A study demonstrated that derivatives of thiazolo[5,4-d]pyrimidine exhibited MIC values ranging from 0.0033 to 0.046 µg/mL against various pathogens including S. pneumoniae and S. epidermidis .
  • Anti-inflammatory Assessment : Research involving carrageenan-induced paw edema in rats indicated that thiazolo[5,4-d]pyrimidine derivatives significantly reduced inflammation compared to control groups .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-5-chloro-[1,3]thiazolo[5,4-d]pyrimidine?

The synthesis typically involves heterocyclization and halogenation steps. For example, 4-amino-5-bromo-2-chloro-6-methylpyrimidine reacts with carbon disulfide in dimethylformamide (DMF) under basic conditions (e.g., KOH) to form the thiazolo[5,4-d]pyrimidine core. Subsequent alkylation with alkyl halides in acetonitrile, using triethylamine (Et₃N) as a base, introduces substituents at the sulfur atom . Bromine and chlorine atoms are introduced via electrophilic substitution or halogen exchange reactions under controlled conditions.

Q. How is the structural identity of this compound confirmed in academic research?

Structural characterization relies on a combination of spectroscopic and crystallographic techniques:

  • X-ray crystallography resolves the three-dimensional arrangement of atoms, confirming regiochemistry and bond angles (e.g., bond lengths between the thiazole and pyrimidine rings) .
  • NMR spectroscopy (¹H, ¹³C) identifies proton environments and carbon frameworks, such as distinguishing between aromatic protons in the thiazole and pyrimidine moieties .
  • Mass spectrometry (HRMS) verifies molecular weight and halogen isotopic patterns .

Advanced Research Questions

Q. What experimental strategies optimize the substitution of chlorine with morpholine in thiazolo[5,4-d]pyrimidine derivatives?

Morpholine substitution requires nucleophilic aromatic substitution (SNAr) under conditions that balance reactivity and selectivity:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity and stabilize transition states.
  • Temperature : Reactions are conducted at 80–100°C to overcome activation energy without promoting side reactions.
  • Catalysis : Catalytic iodide (KI) or phase-transfer agents accelerate substitution rates .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress, ensuring complete displacement of chlorine.

Q. How can researchers resolve contradictions in antibacterial activity data among structurally similar derivatives?

Discrepancies often arise from variations in substituent electronic effects, solubility, or assay conditions:

  • Structure-activity relationship (SAR) analysis : Compare logP values, steric bulk, and electron-withdrawing/donating groups (e.g., bromine vs. methyl substituents) to correlate bioactivity trends .
  • Bioassay standardization : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC (minimum inhibitory concentration) protocols to minimize variability .
  • Molecular docking : Predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) to explain potency differences .

Q. What methodologies mitigate side reactions during halogen exchange in the thiazolo[5,4-d]pyrimidine scaffold?

Side reactions (e.g., over-halogenation, ring-opening) are minimized through:

  • Protective groups : Temporarily block reactive sites (e.g., sulfur atoms) with benzyl or tert-butyl groups during bromination .
  • Stoichiometric control : Use precise molar ratios of halogenating agents (e.g., NBS for bromine, SOCl₂ for chlorine) to avoid excess reagent .
  • Low-temperature reactions : Perform halogen exchange at 0–5°C to reduce kinetic competition between pathways .

Q. How do electronic effects of substituents influence the reactivity of the thiazolo[5,4-d]pyrimidine core?

Electron-deficient rings (due to bromine/chlorine) favor electrophilic substitutions at specific positions:

  • Meta-directing halogens : Bromine at position 5 directs incoming nucleophiles to position 7 .
  • Resonance stabilization : Electron-withdrawing groups increase the electrophilicity of the pyrimidine ring, enhancing SNAr reactivity with amines or thiols .
  • Computational modeling : Density functional theory (DFT) calculations predict charge distribution and reactive sites .

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